molecular formula C14H15N7 B7822185 Diminazene CAS No. 1443105-71-2

Diminazene

Cat. No.: B7822185
CAS No.: 1443105-71-2
M. Wt: 281.32 g/mol
InChI Key: XNYZHCFCZNMTFY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Diminazene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include various amine and substituted derivatives .

Biological Activity

Diminazene, primarily known as this compound aceturate, is an aromatic diamidine compound with significant biological activity, particularly in the treatment of parasitic infections. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by various research findings and case studies.

Overview of this compound

This compound was developed over six decades ago and has been extensively used for the control of trypanosomiasis (sleeping sickness) in livestock and humans. Its chemical structure is represented as C₁₄H₁₅N₇·2C₄H₇NO₃, indicating its dual salt formation which enhances its solubility and bioavailability .

This compound exhibits multiple mechanisms of action:

  • Antiparasitic Activity : It disrupts the metabolic processes of protozoan parasites, particularly Trypanosoma species. Research indicates that this compound is effective against both immature and adult forms of these parasites, with a time- and concentration-dependent effect .
  • Antifibrotic Effects : Recent studies have shown that this compound can inhibit liver injury by modulating pro-inflammatory cytokines such as MCP-1 and IL-6, thereby reducing fibrotic responses in animal models .
  • Vasodilation : this compound has been found to reduce angiotensin II-mediated vasoconstriction, suggesting potential applications in cardiovascular diseases .

Case Study: Treatment of Babesiosis in Horses

A comparative study assessed the efficacy of this compound diaceturate versus this compound aceturate in treating babesiosis in horses. The results demonstrated that this compound aceturate achieved a 90% efficacy rate compared to 80% for this compound diaceturate. This highlights the importance of formulation in therapeutic outcomes .

Drug FormulationEfficacy Rate
This compound Diaceturate80%
This compound Aceturate90%

Case Study: Schistosomiasis Treatment

In a murine model of schistosomiasis, this compound was administered at varying doses (10 to 100 mg/kg intraperitoneally or 100 to 400 mg/kg orally). The highest worm burden reduction observed was 87.2% with intraperitoneal administration at 100 mg/kg. Additionally, this compound significantly reduced liver injury markers associated with chronic S. mansoni infection .

Administration RouteDose (mg/kg)Worm Burden Reduction (%)
Intraperitoneal10087.2
Oral40072.3

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively, revealing a high degree of plasma protein binding (60-90%) and elimination half-lives ranging from 14 to 30 hours depending on the species treated . In infected rats, higher concentrations were observed in organs compared to non-infected controls, indicating effective tissue distribution during treatment .

Safety Profile and Resistance

While this compound is generally well-tolerated, resistance has emerged in certain Trypanosoma strains due to genetic mutations such as the TbAT1 resistance allele . Continuous monitoring and research are essential to address these challenges.

Properties

IUPAC Name

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYZHCFCZNMTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043792
Record name Diminazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-71-0, 1443105-71-2
Record name Diminazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diminazene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diminazene [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diminazene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Diminazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diminazene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMINAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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